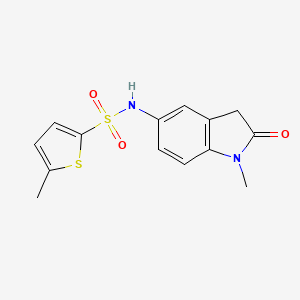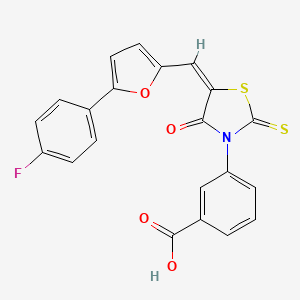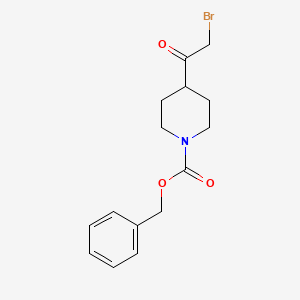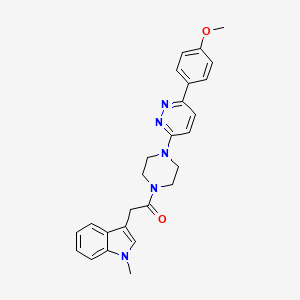
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H10BrNOS and its molecular weight is 248.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole, a five-membered heterocyclic compound, has been extensively studied due to its wide range of therapeutic applications. Thiazole derivatives have been synthesized and investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. The innovation in thiazole chemistry has led to the development of novel compounds with enhanced therapeutic efficacy and reduced side effects. A comprehensive review of the therapeutic patent literature from 2008 to 2012 has highlighted the significant developments in thiazole derivatives, focusing on their application in inhibiting enzymes related to metabolism and various diseases (Leoni et al., 2014).
Thiazolidinediones and Their Medicinal Perspectives
2,4-Thiazolidinedione, also known as glitazone, is another important scaffold within thiazole chemistry. It has been identified for its wide pharmacological activities and opportunities for structural modification. Thiazolidinediones have shown promising results as antimicrobial, anticancer, and antidiabetic agents. The structural flexibility of the thiazolidinedione nucleus allows for a diverse range of biological activities, paving the way for the development of novel therapeutic agents (Singh et al., 2022).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and chemical transformation of phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively researched. These derivatives exhibit a variety of biological activities, such as insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. The exploration of 4-phosphorylated 1,3-azoles contributes to the development of novel compounds with significant therapeutic potential, showcasing the versatility of thiazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).
Thiazole Derivatives as Antimicrobial and Antitumor Agents
Thiazole derivatives have been recognized for their significant antimicrobial and antitumor activities. The structural diversity and potential for chemical modifications enable the development of thiazole-based compounds with targeted biological activities. Research has emphasized the importance of thiazole and its derivatives in designing new drug molecules for treating various life-threatening ailments, highlighting their role in the advancement of medicinal chemistry and pharmacology (Mishra et al., 2015).
Properties
IUPAC Name |
2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCZTGQJLQJSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

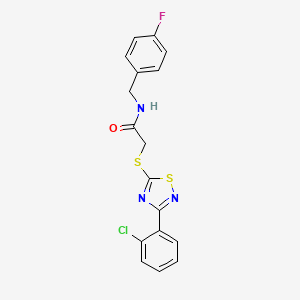

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)
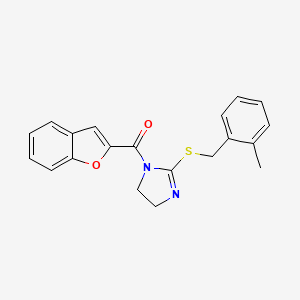
![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)
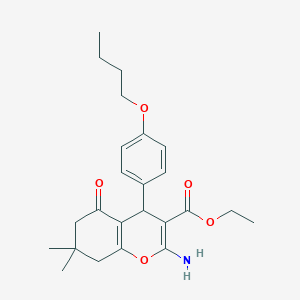
![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)
